molecular formula C13H13NO4 B1370589 methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate CAS No. 1119451-33-0

methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate

Cat. No.: B1370589
CAS No.: 1119451-33-0
M. Wt: 247.25 g/mol
InChI Key: SKHXMSODNQWEAR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol CAS No.: 1119451-33-0 (from )

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is an indole derivative characterized by a formyl group at position 3, a methoxy group at position 5, and a methyl acetate moiety at position 1 of the indole ring. Its planar aromatic structure enables π-π stacking interactions, while the formyl and methoxy groups enhance reactivity. The methoxy group increases electron density, facilitating electrophilic aromatic substitution, and the formyl group acts as a reactive site for nucleophilic additions or condensations. Intramolecular hydrogen bonding between the formyl oxygen and the indole NH stabilizes transition states during reactions .

Properties

IUPAC Name

methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-10-3-4-12-11(5-10)9(8-15)6-14(12)7-13(16)18-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXMSODNQWEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions for synthesizing this compound may include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Applications

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate serves as an essential intermediate in synthesizing more complex indole derivatives. The compound can be synthesized primarily through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. This method is crucial for producing various substituted indoles, which are vital in developing new pharmaceuticals and agrochemicals.

Key Reactions

Reaction TypeProduct
OxidationMethyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate
ReductionMethyl 3-hydroxymethyl-5-methoxy-1H-indole-2-carboxylate
SubstitutionVarious substituted indole derivatives

Biological Applications

The compound exhibits a broad spectrum of biological activities, making it a significant subject of study in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. For example, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Several studies highlight the anticancer potential of this compound. For instance, a study demonstrated that derivatives displayed potent antiproliferative activity against different cancer cell lines, suggesting its relevance in cancer therapy . The mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways and gene expression.

Antiviral Activity

This compound has been investigated for its inhibitory effects against viral proteins, including those from SARS-CoV. This indicates its potential role in antiviral drug development .

Medicinal Chemistry Insights

In medicinal chemistry, this compound is explored for its role in drug development due to its ability to interact with multiple biological targets. Its structural features allow it to serve as a template for designing novel therapeutics aimed at specific diseases.

Case Study: SARS-CoV Protease Inhibitors

A series of dipeptide-type inhibitors incorporating an indole scaffold demonstrated potent inhibition of SARS-CoV 3CL protease. The introduction of a methoxy group at specific positions on the indole ring significantly enhanced the inhibitory potency of these compounds .

Industrial Applications

Beyond its medicinal applications, this compound finds utility in various industrial sectors:

Dyes and Pigments

Derivatives of this compound are used in producing dyes and pigments due to their vibrant colors and stability.

Chemical Manufacturing

The compound serves as a building block for synthesizing various industrial chemicals, enhancing production efficiency through optimized synthetic routes.

Mechanism of Action

The mechanism of action of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Substituent Variations in Indole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Reactivity Features
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate 3-formyl, 5-methoxy, 1-methyl acetate C₁₃H₁₃NO₄ Electrophilic substitution at C4/C6; formyl enables condensations
Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate () 3-formyl, 5-methoxy, 2-ethyl carboxylate C₁₃H₁₃NO₄ Electron-withdrawing ester at C2 directs electrophiles to C4/C6
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate (QZ-4857, ) 3-formyl, 6-methoxy, 2-methyl carboxylate C₁₂H₁₁NO₄ Methoxy at C6 alters regioselectivity; less steric hindrance at C5
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate () 5-methoxy, 2-methyl, 3-acetate C₁₃H₁₅NO₃ Methyl at C2 sterically hinders C3; reduced reactivity at C3

Key Observations :

  • Position of Methoxy : A 5-methoxy group (as in the target compound) directs electrophiles to C4 and C6 due to its electron-donating nature. In contrast, a 6-methoxy group (QZ-4857) shifts reactivity toward C4 and C7 .
  • Ester Group Location : A methyl acetate at C1 (target compound) vs. C2 (Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate) alters electronic distribution. The C2 ester withdraws electrons, reducing nucleophilicity at adjacent positions .

Functional Group Comparisons

Table 2: Reactivity of Aldehyde vs. Non-Aldehyde Derivatives
Compound Name Functional Groups Key Reactivity Differences
This compound 3-formyl, 5-methoxy, 1-methyl acetate Formyl enables Schiff base formation, nucleophilic additions
(5-Methoxy-1H-indol-1-yl)acetic acid () 5-methoxy, 1-acetic acid Carboxylic acid participates in salt formation; lacks aldehyde-specific reactions
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate () 5-fluoro, 3-oxoacetate Oxo group undergoes keto-enol tautomerism; fluoro is electron-withdrawing

Key Observations :

  • The formyl group in the target compound distinguishes it from carboxylic acid () or oxoacetate () derivatives, enabling unique reactions like condensations or hydrazine couplings.
  • Fluoro Substituents () introduce strong electron-withdrawing effects, deactivating the ring compared to the electron-donating methoxy group in the target compound .

Crystallographic and Structural Insights

Table 3: Hydrogen Bonding and Crystal Packing
Compound Name Hydrogen Bonding Features Crystal Packing Behavior
This compound Intramolecular N–H···O (formyl) Stabilized planar stacking via π-π interactions
1-(5-Methyl-1H-indol-6-yl)ethan-1-one () Intermolecular N–H···O (acetyl) Chains linked via N–H···O bonds; weaker C–H···π interactions
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate () No significant H-bonding Packing dominated by van der Waals interactions

Key Observations :

  • Intermolecular hydrogen bonding in 1-(5-methyl-1H-indol-6-yl)ethan-1-one () leads to distinct crystal morphologies, impacting solubility and melting points .

Biological Activity

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, an indole derivative, has garnered attention for its diverse biological activities. This compound is structurally significant due to its potential therapeutic applications in various fields, including oncology, infectious diseases, and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Properties:

  • CAS Number: 1119451-33-0
  • Molecular Formula: C13H13NO4
  • Molecular Weight: 247.25 g/mol

This compound is characterized by its indole core, which is known for its role in various biological processes. Indole derivatives are well-documented for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties .

This compound exerts its biological effects through multiple mechanisms:

  • Enzyme Interaction: The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction helps modulate oxidative stress levels within cells.
  • Cell Signaling Modulation: It influences cell signaling pathways by activating the MAPK pathway, which promotes cell survival and proliferation .
  • Gene Expression Regulation: The compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to various cellular responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro Studies: Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, it has been shown to enhance caspase-3 activity significantly at specific concentrations .
    Cell LineConcentration (μM)Caspase Activity Increase
    MDA-MB-231101.33–1.57 times
    HepG210Significant increase

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

  • Mycobacterium tuberculosis: Studies reported that this compound exhibited significant inhibition against Mycobacterium tuberculosis strains at concentrations as low as 50 µM .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and inflammatory pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound on breast cancer cells, researchers found that treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. This study underscored the potential of indole derivatives in cancer therapy .

Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular activity of various indole derivatives, including this compound. The results indicated an IC50 value comparable to established treatments like rifampin, highlighting its potential as a therapeutic agent against tuberculosis .

Q & A

Q. What synthetic routes are commonly employed to prepare methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, and what intermediates are critical in its synthesis?

The synthesis typically involves functionalizing the indole core. A common approach starts with 5-methoxyindole derivatives, where the 3-position is formylated via Vilsmeier-Haack conditions. Subsequent alkylation with methyl bromoacetate introduces the acetate moiety. Key intermediates include 5-methoxy-3-formylindole and its alkylated precursor. Reaction optimization often requires controlled pH and temperature to avoid over-formylation or ester hydrolysis .

Q. How do the methoxy and formyl substituents influence the compound’s electronic properties and reactivity?

The 5-methoxy group donates electron density via resonance, activating the indole ring for electrophilic substitution at positions 4 and 5. The 3-formyl group acts as an electron-withdrawing group, directing nucleophilic attacks to adjacent positions. Intramolecular hydrogen bonding between the formyl oxygen and the ester carbonyl stabilizes transition states, enhancing reactivity in cyclization or condensation reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : The methoxy singlet (~δ 3.8 ppm) and formyl proton (δ ~10 ppm) are diagnostic. Aromatic protons exhibit splitting patterns reflecting substitution patterns.
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and formyl C=O (~1680 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks ([M+H]+) and fragments corresponding to indole ring cleavage aid structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis (e.g., ester hydrolysis or over-formylation)?

  • Temperature control : Lower temperatures (0–5°C) during formylation reduce side-product formation.
  • Catalyst selection : Lewis acids like ZnCl2 improve regioselectivity in alkylation steps.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates without hydrolyzing esters.
  • In situ monitoring : TLC or HPLC tracking of intermediates ensures reaction quench at optimal yields .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT-calculated HOMO/LUMO) and experimental reactivity data?

  • Solvent effects : Computational models often assume gas-phase conditions; incorporating solvation parameters (e.g., COSMO-RS) improves agreement.
  • Conformational analysis : Intramolecular H-bonding (observed in XRD) may alter orbital distributions vs. idealized structures.
  • Kinetic vs. thermodynamic control : Experimental conditions may favor unexpected pathways not modeled in static calculations .

Q. How does the compound’s structural flexibility impact its utility in designing indole-based pharmacophores or catalysts?

The indole core’s planarity enables π-stacking in host-guest systems, while the formyl and ester groups serve as handles for derivatization. For example:

  • Pharmacophores : The formyl group can condense with amines to form Schiff base ligands for metal coordination.
  • Catalysts : Immobilization via ester hydrolysis to carboxylic acid supports enhances recyclability in heterogeneous catalysis .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how can SHELX tools address them?

  • Disorder : Flexible acetate chains may require constrained refinement.
  • Twinned crystals : SHELXD/L can deconvolute overlapping diffraction patterns.
  • Hydrogen bonding : SHELXL’s riding model refines H-atom positions accurately. High-resolution data (≤0.8 Å) is critical for resolving formyl/ester interactions .

Methodological Guidance

Designing experiments to probe the role of intramolecular hydrogen bonding in stabilizing transition states:

  • Isotopic labeling : Replace the formyl proton with deuterium and monitor kinetic isotope effects in hydrolysis.
  • Solvent polarity studies : Compare reaction rates in H-bond-disrupting solvents (e.g., DMSO) vs. non-polar media.
  • XRD analysis : Resolve H-bond geometries in single crystals to correlate with computational models .

Analyzing conflicting spectral data (e.g., unexpected NOE correlations in NMR):

  • Dynamic effects : Rotameric equilibria in the acetate chain may alter NOE patterns. Variable-temperature NMR can identify conformational exchange.
  • Impurity profiling : HRMS and 2D NMR (HSQC, HMBC) differentiate target signals from byproducts.
  • Theoretical validation : DFT-calculated chemical shifts (e.g., using Gaussian) help assign ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Reactant of Route 2
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methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate

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